molecular formula C14H12N2Na2O6S2 B8498666 Disodium 4,4'-diaminostilbene-2,2'-disulfonate

Disodium 4,4'-diaminostilbene-2,2'-disulfonate

Cat. No. B8498666
M. Wt: 414.4 g/mol
InChI Key: YAKFHPREDNNSFX-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Patent
US03951960

Procedure details

are known compounds which have valuable properties as fluorescent optical bleaching agents in detergent compositions for the laundering of textile goods. The preparation of these compounds is ordinarily carried out as follows. One molecular proportion of disodium 4,4'-diaminostilbene-2,2'-disulfonate is condensed with two molecular proportions of cyanuric chloride at low temperature (0°-5° C.); then, in the case of the compound of Formula I, one molecular proportion of the resulting disodium 4,4'-bis(4,6-dichloro-s-triazin-2-ylamino)-2,2'-stilbenedisulfonate is aminated with two molecular proportions of aniline or morpholine at approximately 50° C.; and one molecular proportion of the resulting product, that is, disodium 4,4'-bis(4-chloro-6-anilino-s-triazin-2-ylamino)-2,2'-stilbenedisulfonate or disodium 4,4'-bis-(4-chloro-6-morpholino-s-triazin-2-ylamino)-2,2'-stilbene disulfonate is aminated at 95°-100° C. with two molecular proportions of either morpholine or aniline, respectively, to produce disodium 4,4'-bis(4-anilino-6-morpholino-s-triazin-2-ylamino)-2,2'-stilbenedisulfonate. In the case of the compound of Formula II, the intermediate disodium 4,4'-bis(4,6-dichloro-s-triazin-2-ylamino)-2,2'-disulfonate is interacted with aniline at a somewhat higher temperature (usually in the range 30°-100° C.) to replace the four chloro substituents with four anilino groups. In each of these steps, sufficient alkali is added to the reaction mixture to keep it substantially neutral during the reaction.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
disodium 4,4'-bis(4,6-dichloro-s-triazin-2-ylamino)-2,2'-stilbenedisulfonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
disodium 4,4'-bis-(4-chloro-6-morpholino-s-triazin-2-ylamino)-2,2'-stilbene disulfonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([S:21]([O-:24])(=[O:23])=[O:22])[C:5]([CH:8]=[CH:9][C:10]2[C:11]([S:17]([O-:20])(=[O:19])=[O:18])=[CH:12][C:13]([NH2:16])=[CH:14][CH:15]=2)=[CH:6][CH:7]=1.[Na+:25].[Na+].N1C(Cl)=NC(Cl)=NC=1Cl.ClC1N=C(Cl)N=C(NC2C=C(S([O-])(=O)=O)C(C=C[C:53]3[C:54](S([O-])(=O)=O)=[CH:55][C:56]([NH:59][C:60]4[N:65]=[C:64](Cl)[N:63]=[C:62](Cl)[N:61]=4)=[CH:57][CH:58]=3)=CC=2)N=1.[Na+].[Na+].NC1C=CC=CC=1.[NH:85]1[CH2:90][CH2:89][O:88][CH2:87][CH2:86]1.ClC1N=C(NC2C=CC=CC=2)N=C(NC2C=C(S([O-])(=O)=O)C(C=CC3C(S([O-])(=O)=O)=CC(NC4N=C(Cl)N=C(NC5C=CC=CC=5)N=4)=CC=3)=CC=2)N=1.[Na+].[Na+].Cl[C:146]1[N:151]=[C:150]([N:152]2[CH2:157][CH2:156][O:155][CH2:154][CH2:153]2)[N:149]=[C:148]([NH:158][C:159]2[CH:160]=[C:161](S([O-])(=O)=O)[C:162](C=CC3C(S([O-])(=O)=O)=CC(NC4N=C(Cl)N=C(N5CCOCC5)N=4)=CC=3)=[CH:163][CH:164]=2)[N:147]=1.[Na+].[Na+]>>[NH:158]([C:148]1[N:149]=[C:150]([N:152]2[CH2:157][CH2:156][O:155][CH2:154][CH2:153]2)[N:151]=[C:146]([NH:1][C:2]2[CH:3]=[C:4]([S:21]([O-:24])(=[O:23])=[O:22])[C:5]([CH:8]=[CH:9][C:10]3[C:11]([S:17]([O-:20])(=[O:19])=[O:18])=[CH:12][C:13]([NH:16][C:62]4[N:61]=[C:60]([NH:59][C:56]5[CH:57]=[CH:58][CH:53]=[CH:54][CH:55]=5)[N:65]=[C:64]([N:85]5[CH2:90][CH2:89][O:88][CH2:87][CH2:86]5)[N:63]=4)=[CH:14][CH:15]=3)=[CH:6][CH:7]=2)[N:147]=1)[C:159]1[CH:164]=[CH:163][CH:162]=[CH:161][CH:160]=1.[Na+:25].[Na+:25] |f:0.1.2,4.5.6,9.10.11,12.13.14,15.16.17|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C=C(C(=CC1)C=CC=1C(=CC(=CC1)N)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=C(Cl)N=C(Cl)N=C1Cl
Step Three
Name
disodium 4,4'-bis(4,6-dichloro-s-triazin-2-ylamino)-2,2'-stilbenedisulfonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC(=NC(=N1)Cl)NC=1C=C(C(=CC1)C=CC=1C(=CC(=CC1)NC1=NC(=NC(=N1)Cl)Cl)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCOCC1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC(=NC(=N1)NC1=CC=CC=C1)NC=1C=C(C(=CC1)C=CC=1C(=CC(=CC1)NC1=NC(=NC(=N1)Cl)NC1=CC=CC=C1)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]
Step Six
Name
disodium 4,4'-bis-(4-chloro-6-morpholino-s-triazin-2-ylamino)-2,2'-stilbene disulfonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC(=NC(=N1)N1CCOCC1)NC=1C=C(C(=CC1)C=CC=1C(=CC(=CC1)NC1=NC(=NC(=N1)Cl)N1CCOCC1)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCOCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The preparation of these compounds

Outcomes

Product
Name
Type
product
Smiles
N(C1=CC=CC=C1)C1=NC(=NC(=N1)N1CCOCC1)NC=1C=C(C(=CC1)C=CC=1C(=CC(=CC1)NC1=NC(=NC(=N1)NC1=CC=CC=C1)N1CCOCC1)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US03951960

Procedure details

are known compounds which have valuable properties as fluorescent optical bleaching agents in detergent compositions for the laundering of textile goods. The preparation of these compounds is ordinarily carried out as follows. One molecular proportion of disodium 4,4'-diaminostilbene-2,2'-disulfonate is condensed with two molecular proportions of cyanuric chloride at low temperature (0°-5° C.); then, in the case of the compound of Formula I, one molecular proportion of the resulting disodium 4,4'-bis(4,6-dichloro-s-triazin-2-ylamino)-2,2'-stilbenedisulfonate is aminated with two molecular proportions of aniline or morpholine at approximately 50° C.; and one molecular proportion of the resulting product, that is, disodium 4,4'-bis(4-chloro-6-anilino-s-triazin-2-ylamino)-2,2'-stilbenedisulfonate or disodium 4,4'-bis-(4-chloro-6-morpholino-s-triazin-2-ylamino)-2,2'-stilbene disulfonate is aminated at 95°-100° C. with two molecular proportions of either morpholine or aniline, respectively, to produce disodium 4,4'-bis(4-anilino-6-morpholino-s-triazin-2-ylamino)-2,2'-stilbenedisulfonate. In the case of the compound of Formula II, the intermediate disodium 4,4'-bis(4,6-dichloro-s-triazin-2-ylamino)-2,2'-disulfonate is interacted with aniline at a somewhat higher temperature (usually in the range 30°-100° C.) to replace the four chloro substituents with four anilino groups. In each of these steps, sufficient alkali is added to the reaction mixture to keep it substantially neutral during the reaction.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
disodium 4,4'-bis(4,6-dichloro-s-triazin-2-ylamino)-2,2'-stilbenedisulfonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
disodium 4,4'-bis-(4-chloro-6-morpholino-s-triazin-2-ylamino)-2,2'-stilbene disulfonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([S:21]([O-:24])(=[O:23])=[O:22])[C:5]([CH:8]=[CH:9][C:10]2[C:11]([S:17]([O-:20])(=[O:19])=[O:18])=[CH:12][C:13]([NH2:16])=[CH:14][CH:15]=2)=[CH:6][CH:7]=1.[Na+:25].[Na+].N1C(Cl)=NC(Cl)=NC=1Cl.ClC1N=C(Cl)N=C(NC2C=C(S([O-])(=O)=O)C(C=C[C:53]3[C:54](S([O-])(=O)=O)=[CH:55][C:56]([NH:59][C:60]4[N:65]=[C:64](Cl)[N:63]=[C:62](Cl)[N:61]=4)=[CH:57][CH:58]=3)=CC=2)N=1.[Na+].[Na+].NC1C=CC=CC=1.[NH:85]1[CH2:90][CH2:89][O:88][CH2:87][CH2:86]1.ClC1N=C(NC2C=CC=CC=2)N=C(NC2C=C(S([O-])(=O)=O)C(C=CC3C(S([O-])(=O)=O)=CC(NC4N=C(Cl)N=C(NC5C=CC=CC=5)N=4)=CC=3)=CC=2)N=1.[Na+].[Na+].Cl[C:146]1[N:151]=[C:150]([N:152]2[CH2:157][CH2:156][O:155][CH2:154][CH2:153]2)[N:149]=[C:148]([NH:158][C:159]2[CH:160]=[C:161](S([O-])(=O)=O)[C:162](C=CC3C(S([O-])(=O)=O)=CC(NC4N=C(Cl)N=C(N5CCOCC5)N=4)=CC=3)=[CH:163][CH:164]=2)[N:147]=1.[Na+].[Na+]>>[NH:158]([C:148]1[N:149]=[C:150]([N:152]2[CH2:157][CH2:156][O:155][CH2:154][CH2:153]2)[N:151]=[C:146]([NH:1][C:2]2[CH:3]=[C:4]([S:21]([O-:24])(=[O:23])=[O:22])[C:5]([CH:8]=[CH:9][C:10]3[C:11]([S:17]([O-:20])(=[O:19])=[O:18])=[CH:12][C:13]([NH:16][C:62]4[N:61]=[C:60]([NH:59][C:56]5[CH:57]=[CH:58][CH:53]=[CH:54][CH:55]=5)[N:65]=[C:64]([N:85]5[CH2:90][CH2:89][O:88][CH2:87][CH2:86]5)[N:63]=4)=[CH:14][CH:15]=3)=[CH:6][CH:7]=2)[N:147]=1)[C:159]1[CH:164]=[CH:163][CH:162]=[CH:161][CH:160]=1.[Na+:25].[Na+:25] |f:0.1.2,4.5.6,9.10.11,12.13.14,15.16.17|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C=C(C(=CC1)C=CC=1C(=CC(=CC1)N)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=C(Cl)N=C(Cl)N=C1Cl
Step Three
Name
disodium 4,4'-bis(4,6-dichloro-s-triazin-2-ylamino)-2,2'-stilbenedisulfonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC(=NC(=N1)Cl)NC=1C=C(C(=CC1)C=CC=1C(=CC(=CC1)NC1=NC(=NC(=N1)Cl)Cl)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCOCC1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC(=NC(=N1)NC1=CC=CC=C1)NC=1C=C(C(=CC1)C=CC=1C(=CC(=CC1)NC1=NC(=NC(=N1)Cl)NC1=CC=CC=C1)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]
Step Six
Name
disodium 4,4'-bis-(4-chloro-6-morpholino-s-triazin-2-ylamino)-2,2'-stilbene disulfonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC(=NC(=N1)N1CCOCC1)NC=1C=C(C(=CC1)C=CC=1C(=CC(=CC1)NC1=NC(=NC(=N1)Cl)N1CCOCC1)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCOCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The preparation of these compounds

Outcomes

Product
Name
Type
product
Smiles
N(C1=CC=CC=C1)C1=NC(=NC(=N1)N1CCOCC1)NC=1C=C(C(=CC1)C=CC=1C(=CC(=CC1)NC1=NC(=NC(=N1)NC1=CC=CC=C1)N1CCOCC1)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.